molecular formula C13H18BrNO B2805696 4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine CAS No. 1343958-00-8

4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine

Cat. No. B2805696
CAS RN: 1343958-00-8
M. Wt: 284.197
InChI Key: UIVKQEIEDZRCFM-UHFFFAOYSA-N
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Description

“4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine” is a chemical compound with the CAS number 1343958-00-8 . It falls under the categories of ethers and other cyclic compounds .


Molecular Structure Analysis

The molecular weight of “4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine” is approximately 284.1969909667969 . The InChI key, which is a unique identifier for the compound, is UIVKQEIEDZRCFM-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of 4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine have been investigated for their antimicrobial potential. Researchers evaluated their in vitro activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The compounds demonstrated promising antimicrobial effects, particularly derivatives labeled as d1 , d2 , and d3 . These findings suggest that this compound class could contribute to combating drug-resistant pathogens.

Anticancer Properties

Cancer remains a significant global health challenge. In the quest for effective treatments, scientists explored the anticancer activity of 4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine derivatives. Among them, compounds d6 and d7 exhibited notable activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These compounds could serve as potential leads for rational drug design in cancer therapy .

Molecular Docking Studies

To understand the binding mode of active compounds, molecular docking studies were conducted. Compounds d1 , d2 , d3 , d6 , and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings highlight their potential as lead compounds for drug development .

Metal Surface Interactions

Another intriguing aspect involves the behavior of 4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine at metal surfaces. Self-assembly, Ullmann reactions, and pyridine coordination led to diverse molecular architectures, including Kagome networks, coordinated/covalent dimers, and branched coordination chains. These structures were found to be sensitive to the underlying metallic substrates .

Pharmaceutical Intermediates

The compound 4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine serves as a valuable intermediate in pharmaceutical chemistry and organic synthesis. Its amine functionality allows for the construction of amide bonds or incorporation into biologically active molecules. Researchers have explored its potential in drug development .

Protecting Group in Organic Synthesis

Although tetrahydropyran itself is less common, tetrahydropyranyl ethers derived from it find widespread use in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group acts as a protecting group for alcohols, facilitating various synthetic transformations .

properties

IUPAC Name

[4-[(4-bromophenyl)methyl]oxan-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-12-3-1-11(2-4-12)9-13(10-15)5-7-16-8-6-13/h1-4H,5-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVKQEIEDZRCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=C(C=C2)Br)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine

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